molecular formula C19H21N3O4S B2503996 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole CAS No. 2034243-46-2

3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2503996
CAS No.: 2034243-46-2
M. Wt: 387.45
InChI Key: WZVVWUMWADNWEP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural features have been synthesized and characterized to explore their antimicrobial, antitumor, and other biological activities. For instance, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrates the utility of incorporating quinoline and isoxazole derivatives into complex molecules for enhanced biological activity (Divyesh Patel et al., 2012). Moreover, the synthesis, characterization, crystal, and molecular structure studies of compounds featuring dimethyl-isoxazole sulfonyl piperidinyl derivatives highlight the importance of detailed structural analysis in understanding the properties of these molecules (S. Naveen et al., 2015).

Biological Activities

The structural components of 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole, such as isoxazole and quinoline, are often investigated for their biological activities. Research into sulfonamide-based hybrid compounds, which may share functional groups with the compound , shows that these structures can have a wide range of pharmacological effects, including antibacterial, anti-cancer, and anti-neuropathic pain activities (Reihane Ghomashi et al., 2022). This underscores the potential of such compounds in the development of new therapeutic agents.

Chemical Transformations and Applications

The compound's structural motifs suggest its utility in diverse chemical transformations and applications. For example, research on dimethyl sulfoxide involved in the synthesis of quinoxaline derivatives indicates the versatility of sulfoxide as a reactant and solvent in synthesizing heterocyclic compounds, potentially including those with isoxazole and quinoline units (C. Xie et al., 2017). Such methodologies could be applicable in generating a variety of derivatives of this compound for further study.

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and there is ongoing research into the synthesis and applications of piperidine derivatives . This suggests that there could be future developments related to compounds like “3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole”.

Properties

IUPAC Name

3,5-dimethyl-4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-19(14(2)26-21-13)27(23,24)22-11-8-16(9-12-22)25-17-7-3-5-15-6-4-10-20-18(15)17/h3-7,10,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVVWUMWADNWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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